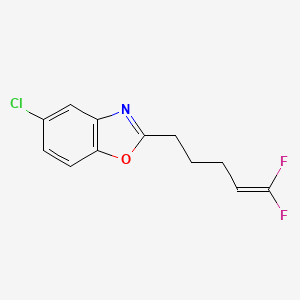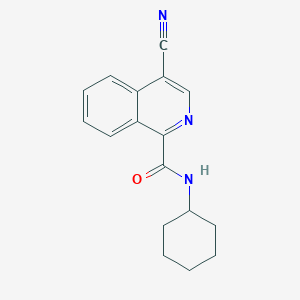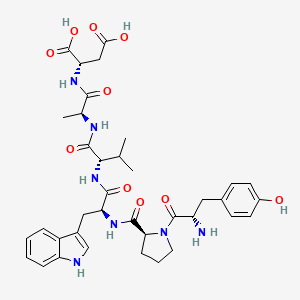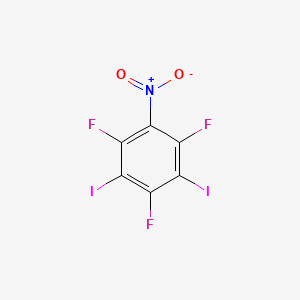![molecular formula C29H29N3 B14194031 2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) CAS No. 919295-51-5](/img/structure/B14194031.png)
2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two pyrrole rings connected by phenylmethylene bridges.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) can be achieved through various methods. One common approach involves the reaction of 1-methyl-1H-pyrrole-2,5-dione with benzylamine under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridges that link the pyrrole rings .
Another method involves the use of 2,5-dimethoxytetrahydrofuran and aniline derivatives in the presence of a catalytic amount of bismuth nitrate pentahydrate. This reaction is typically carried out under ultrasonic conditions to enhance the yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can significantly improve the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides
Major Products Formed
Oxidation: Pyrrole-2,5-diones
Reduction: Reduced pyrrole derivatives
Substitution: Halogenated or sulfonylated pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole): Similar structure but with thiophene rings instead of phenyl rings.
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: Contains pyrrole-2,5-dione units linked by methylenedi-phenylene bridges.
Uniqueness
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) is unique due to its specific arrangement of pyrrole rings and phenylmethylene bridges, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
919295-51-5 |
|---|---|
Molekularformel |
C29H29N3 |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
1-methyl-2,5-bis[(1-methylpyrrol-2-yl)-phenylmethyl]pyrrole |
InChI |
InChI=1S/C29H29N3/c1-30-20-10-16-24(30)28(22-12-6-4-7-13-22)26-18-19-27(32(26)3)29(23-14-8-5-9-15-23)25-17-11-21-31(25)2/h4-21,28-29H,1-3H3 |
InChI-Schlüssel |
UVZMEJNJNMSOOA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C(C2=CC=CC=C2)C3=CC=C(N3C)C(C4=CC=CC=C4)C5=CC=CN5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)

![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)


![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione](/img/structure/B14194002.png)

![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)

